4-(Piperidine-1-sulfonyl)benzonitrile
Overview
Description
4-(Piperidine-1-sulfonyl)benzonitrile is an organic compound with the molecular formula C12H14N2O2S It is characterized by a piperidine ring attached to a benzonitrile moiety through a sulfonyl group
Scientific Research Applications
4-(Piperidine-1-sulfonyl)benzonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a tool for studying various biological processes and pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidine-1-sulfonyl)benzonitrile typically involves the reaction of 4-cyanobenzenesulfonyl chloride with piperidine. The reaction is carried out in a solvent such as dichloromethane at ambient temperature. The mixture is stirred overnight, and the organic layer is subsequently washed with water, hydrochloric acid, and brine. The product is then dried over sodium sulfate and concentrated to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Piperidine-1-sulfonyl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield a sulfonamide derivative.
Mechanism of Action
The mechanism of action of 4-(Piperidine-1-sulfonyl)benzonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives synthesized from this compound .
Comparison with Similar Compounds
Similar Compounds
4-(Pyrrolidine-1-sulfonyl)benzonitrile: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
4-(Morpholine-1-sulfonyl)benzonitrile: Contains a morpholine ring instead of a piperidine ring.
Uniqueness
4-(Piperidine-1-sulfonyl)benzonitrile is unique due to the presence of the piperidine ring, which imparts specific chemical and biological properties. The piperidine ring can enhance the compound’s stability and reactivity, making it a valuable intermediate in various synthetic processes .
Properties
IUPAC Name |
4-piperidin-1-ylsulfonylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c13-10-11-4-6-12(7-5-11)17(15,16)14-8-2-1-3-9-14/h4-7H,1-3,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZPXRNJBCXSFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00425158 | |
Record name | 4-(Piperidine-1-sulfonyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00425158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
227935-30-0 | |
Record name | 4-(1-Piperidinylsulfonyl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=227935-30-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Piperidine-1-sulfonyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00425158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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